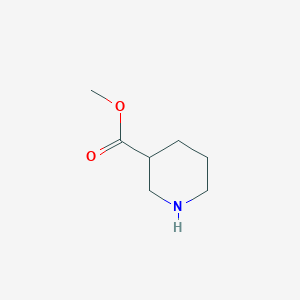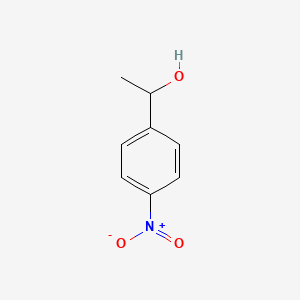
1-(4-Nitrophenyl)ethanol
概要
説明
1-(4-Nitrophenyl)ethanol is an organic compound with the molecular formula C8H9NO3. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an ethanol group (-CH2CH3) attached to the same ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)ethanol can be synthesized through the reduction of 4-nitroacetophenone using sodium borohydride (NaBH4) in ethanol. The reaction involves dissolving 4-nitroacetophenone in hot ethanol, followed by the gradual addition of sodium borohydride. The mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the catalytic hydrogenation of 4-nitroacetophenone. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to achieve high yields .
化学反応の分析
Types of Reactions: 1-(4-Nitrophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.
Oxidation: The ethanol group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Major Products:
Reduction: 1-(4-Aminophenyl)ethanol.
Oxidation: 4-Nitrobenzoic acid.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
科学的研究の応用
1-(4-Nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(4-Nitrophenyl)ethanol involves its interaction with various molecular targets and pathways:
Reduction Reactions: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Oxidation Reactions: The ethanol group is oxidized to a carboxylic acid group through the transfer of electrons from the ethanol group to the oxidizing agent.
Substitution Reactions: The nitro group is substituted by nucleophiles through the formation of a transition state where the nucleophile attacks the benzene ring, displacing the nitro group.
類似化合物との比較
1-(4-Nitrophenyl)ethanol can be compared with other similar compounds such as:
4-Nitrobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of an ethanol group.
4-Nitrophenol: Lacks the ethanol group and has a hydroxyl group (-OH) instead.
4-Nitroacetophenone: Contains a ketone group (-COCH3) instead of an ethanol group.
Uniqueness: this compound is unique due to its combination of a nitro group and an ethanol group, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .
特性
IUPAC Name |
1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJFHXYELTYDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343805 | |
| Record name | 1-(4-Nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6531-13-1 | |
| Record name | 1-(4-Nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-nitrophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common synthetic application of 1-(4-Nitrophenyl)ethanol?
A1: this compound serves as a crucial intermediate in synthesizing various compounds, notably the broad-spectrum antibiotic chloramphenicol. [, ]
Q2: What is a significant drawback of traditional methods for synthesizing 4-Nitroacetophenone, a precursor to this compound?
A2: Traditional methods often rely on oxidizing 4-nitroethylbenzene with oxygen at high temperatures (135°C) using manganese oxide as a catalyst. These approaches suffer from low yields and necessitate heterogeneous reaction conditions. [, ]
Q3: How does catalytic ozonolysis offer a superior alternative for synthesizing 4-Nitroacetophenone?
A3: Research demonstrates that catalytic ozonolysis of 4-nitroethylbenzene in acetic acid, using manganese (II) acetate as a catalyst, primarily targets the side chain. This method achieves a high yield of 4-Nitroacetophenone (98.5%) at a much lower temperature (20-30°C), making it more efficient and controllable. [, ]
Q4: Why is the reaction temperature crucial in the catalytic ozonolysis of 4-nitroethylbenzene?
A4: While lower temperatures favor 4-Nitroacetophenone formation, exceeding the optimal range (20-30°C) leads to further oxidation, converting the desired ketone into 4-nitrobenzoic acid, thereby reducing the yield. [, ]
Q5: Beyond ozonolysis, what other synthetic routes can produce this compound?
A5: Researchers have successfully employed ruthenium-catalyzed reduction of 4-nitroacetophenone using formic acid to produce this compound in good yields (74%). []
Q6: Can this compound be synthesized enantioselectively?
A6: Yes, several methods allow for the enantioselective synthesis of this compound. One approach uses cultured orchid rhizomes to catalyze the asymmetric reduction of 4-nitroacetophenone, yielding (S)-1-(4-Nitrophenyl)ethanol with high enantiomeric excess (93%). []
Q7: How do whole-cell biocatalysts compare in the enantioselective synthesis of this compound?
A7: The yeast strain Candida zeylanoides P1 demonstrates excellent potential as a whole-cell biocatalyst for the asymmetric reduction of substituted acetophenones. In particular, it produces (S)-1-(4-nitrophenyl)ethanol with high yield (89%) and excellent enantiomeric excess (>99%). []
Q8: Can enzymatic methods be used for the deracemization of this compound?
A8: Yes, combining a variant of the enzyme galactose oxidase (GOase M3-5) with transfer hydrogenation allows for the deracemization of this compound, achieving 99% conversion and 98% enantiomeric excess. []
Q9: How does the structure of this compound influence its reactivity in the Henry reaction?
A9: The nitro group in the para position of the aromatic ring imparts electron-withdrawing properties to this compound. This characteristic makes it a suitable substrate for the Henry reaction, where it reacts with nitroalkanes in the presence of a base to form β-nitro alcohols. []
Q10: Are there established analytical methods for characterizing and quantifying this compound?
A10: Gas-liquid chromatography (GLC) has been successfully employed to analyze reaction mixtures containing this compound, allowing for the quantification of its concentration using internal standard methods. [, ]
Q11: Are there known applications of this compound in the development of new pharmaceuticals?
A11: While this compound primarily serves as a synthetic intermediate, its derivatives have shown potential in medicinal chemistry. For instance, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its transformations are being explored for potential pharmacological activities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
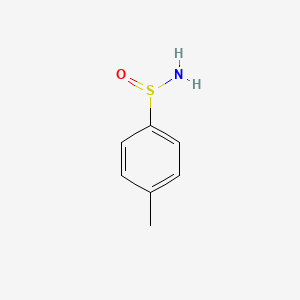
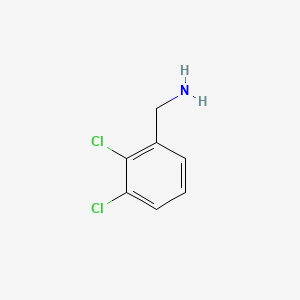
![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)
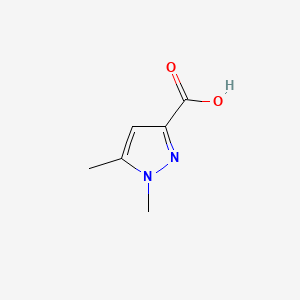
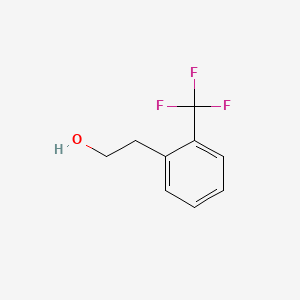
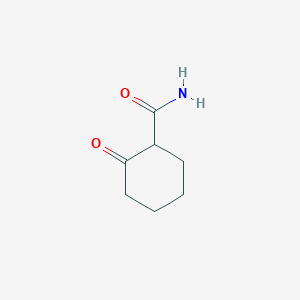
![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)
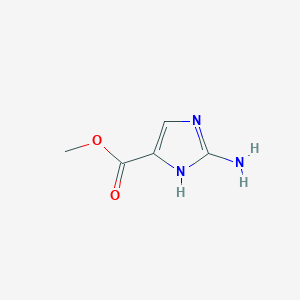
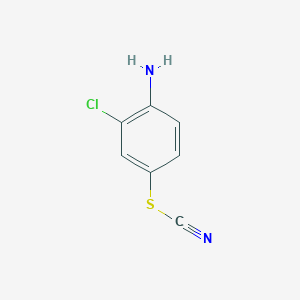

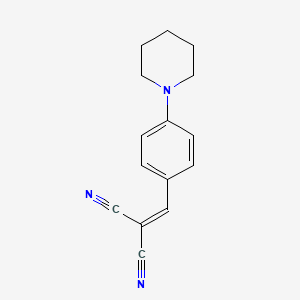
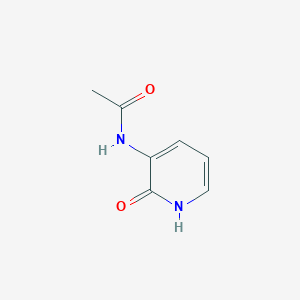
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)
